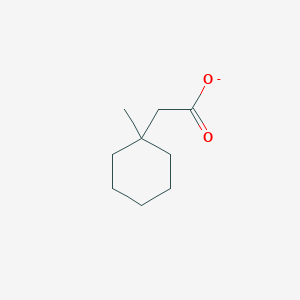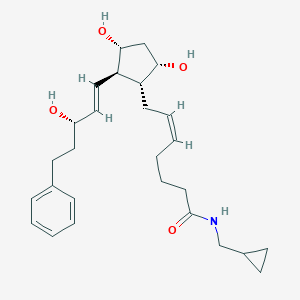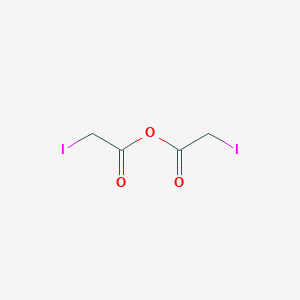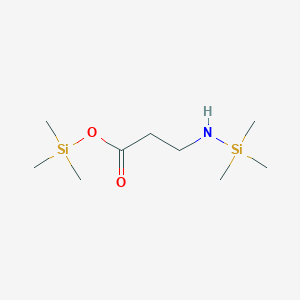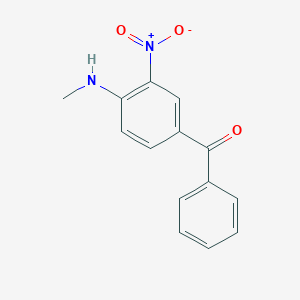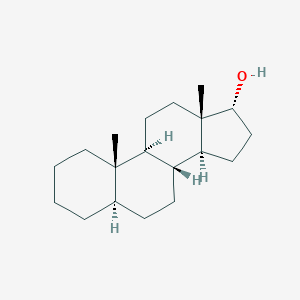
4-氟肉桂酸
描述
4-Fluorocinnamic acid is not directly discussed in the provided papers; however, the papers do provide valuable insights into the broader category of fluoro-substituted organic compounds, which include fluoro amino acids and other fluorinated aromatic compounds. These compounds are of significant interest due to the unique properties imparted by the fluorine atom, such as high electronegativity and the ability to form strong carbon-fluorine bonds. The presence of fluorine can alter the biological activity, stability, and folding of molecules, making them valuable in pharmaceuticals and protein engineering .
Synthesis Analysis
The synthesis of fluoro-substituted compounds, including those similar to 4-fluorocinnamic acid, often involves challenging chemical reactions due to the harsh conditions required to form the carbon-fluorine bond. The paper on fluoro amino acids mentions that only a limited class of enzymes can introduce fluoride ions into organic compounds, highlighting the complexity of such syntheses . Another paper describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic compounds, indicating that multi-reactive fluorinated compounds can serve as precursors in the synthesis of various heterocycles .
Molecular Structure Analysis
While the molecular structure of 4-fluorocinnamic acid is not explicitly analyzed in the provided papers, the general influence of a fluorine atom on an aromatic system can be inferred. The fluorine atom's high electronegativity can affect the electron distribution within the molecule, potentially impacting the reactivity and interaction with other molecules. This is evident in the discussion of fluoro amino acids, where the fluorine modification is said to affect protein stability and activity .
Chemical Reactions Analysis
The papers suggest that fluorinated compounds can participate in a variety of chemical reactions. For instance, the immobilization of a fluorinated compound on a polymer support followed by chlorine substitution and cyclization can lead to the formation of diverse heterocyclic structures . This indicates that 4-fluorocinnamic acid could potentially be used in similar reactions to synthesize novel compounds.
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and altered reactivity. The introduction of fluorine into amino acids, for example, can lead to improved folding and stability of the resulting proteins, as well as changes in their activity and fluorescence characteristics . These properties are crucial for the application of such compounds in drug discovery and protein engineering.
科学研究应用
生物增强和废水处理
4-氟肉桂酸(4-FCA)已在废水处理的背景下进行研究。旋转生物接触器被用于处理4-FCA的冲击负荷,通过使用降解细菌进行生物增强,提高了其去除效率。然而,间歇性进料导致性能逐渐下降,表明在波动条件下保持高效生物降解存在挑战(Amorim et al., 2013)。
工业过程中的生物转化
使用未驯化的工业活性污泥研究了4-FCA的生物转化。这一过程对于了解4-FCA在生物废水处理厂中微生物群落如何改变,尤其是在水溶性废水中常见的情况至关重要。研究发现,4-FCA转化为4-氟苯甲酸,表明其在工业环境中降解的潜在途径(Freitas dos Santos et al., 2004)。
分离降解细菌菌株
研究重点是分离能够降解4-FCA的细菌菌株。例如,一株被鉴定为罗多克菌属(Rhodococcus sp.)的菌株在作为唯一碳源时被发现可以降解超过94.5%的4-FCA。这表明了利用特定细菌菌株进行受污染环境中4-FCA生物修复的潜力(Ma Yu, 2013)。
用于不对称二羟基化合成
4-FCA用于合成甲基4-氟肉桂酸酯,该酯在不对称二羟基化和氨基羟基化过程中被使用。合成涉及4-FCA与甲醇的酯化,表明其在复杂有机化合物生产中的应用(Si, 2004)。
细菌共同体的完全生物降解
由阿氏细菌(Arthrobacter sp.)和拉氏细菌(Ralstonia sp.)组成的共同体被发现可以在好氧条件下利用4-FCA生长,实现化合物的完全矿化。这项研究揭示了利用微生物共同体高效降解环境中持久存在的化合物如4-FCA的潜力(Hasan et al., 2010)。
监测生物降解技术
已经采用了高级技术,如膜进气质谱法来监测4-FCA的生物降解。这些技术提供了传统色谱方法的替代方案,并深入了解氟化合物的降解途径(Creaser et al., 2002)。
罗多克菌株的矿化
一项研究突出了一株罗多克菌株,能够将4-FCA作为唯一的碳和能源来源进行矿化。该菌株降解多种卤代有机化合物的能力表明其在生物修复应用中的潜力(Amorim et al., 2013)。
安全和危害
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309863 | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocinnamic acid | |
CAS RN |
14290-86-9, 459-32-5 | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

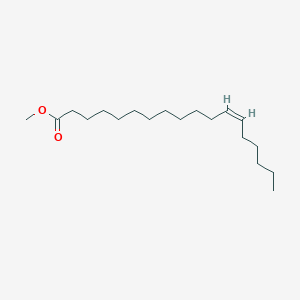

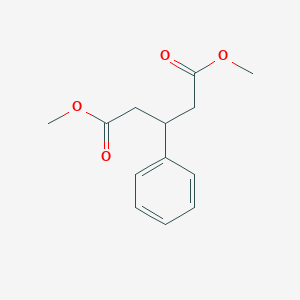

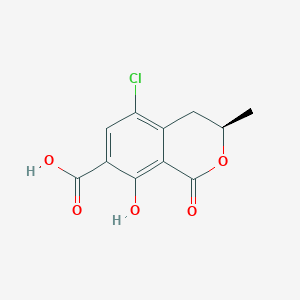


![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
